molecular formula C7H9F3O2 B2410296 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2305254-89-9

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B2410296
CAS No.: 2305254-89-9
M. Wt: 182.142
InChI Key: VJGWBYWPAPLXGL-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2305254-89-9) is a high-value bicyclic compound designed for advanced chemical and pharmaceutical research . This specialized chemical building block features a rigid [2.1.1] bicyclic scaffold, a central oxygen atom in the 2-oxa configuration, and a synthetically versatile methanol functional group at the 1-position. Its defining characteristic is the presence of a trifluoromethyl (CF 3 ) group at the 4-position, a moiety widely recognized for its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity in biological systems . This combination of a constrained three-dimensional framework with key functional groups makes it an ideal intermediate for medicinal chemistry programs. Researchers can leverage the reactive primary alcohol for further synthetic elaboration through reactions such as oxidation, esterification, or alkylation, to create more complex target molecules . The incorporation of the CF 3 group is particularly valuable in the design of bioactive compounds, agrochemicals, and materials science. The compound's structure, with the formula C 7 H 9 F 3 O 2 and a molecular weight of 182.14 g/mol, is characterized by its high fraction of sp 3 carbons, which can improve solubility and success in drug discovery efforts . This product is offered with a guaranteed high level of purity and is intended for research applications as a key synthetic intermediate. It is supplied For Research Use Only. This material is not intended for diagnostic or therapeutic use and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGWBYWPAPLXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305254-89-9
Record name [4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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Preparation Methods

Cascade Reaction via Dual Phosphine and Photocatalysis

The most efficient route to this compound involves a one-pot cascade reaction merging nucleophilic phosphine catalysis and energy transfer photocatalysis (Scheme 1). This method utilizes commercially available allyl alcohols bearing trifluoromethyl groups as starting materials. Key advantages include:

  • High Atom Economy : The reaction directly converts allyl alcohols into bicyclic structures without intermediate isolation.
  • Structural Diversity : The 1-, 3-, and 4-positions of the bicyclohexane scaffold can be functionalized by varying the allyl alcohol substrate.

Reaction Conditions :

  • Catalysts : Tributylphosphine (10 mol%) and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) as the photocatalyst.
  • Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere.
  • Light Source : Blue LEDs (450 nm) at room temperature for 24 hours.

The reaction proceeds through a polar-radical crossover mechanism:

  • Phosphine Activation : The allyl alcohol undergoes phosphorylation, forming a zwitterionic intermediate.
  • Photocatalytic Radical Generation : The photocatalyst excites the intermediate, triggering a [2+2] cycloaddition to form the bicyclic core.
  • Rearomatization and Hydrolysis : The final step yields the hydroxymethyl group at the 1-position.

Table 1. Representative Substrates and Yields

Allyl Alcohol Substrate Product Substituents Yield (%)
CF₃-CH₂-CHOH-CH₂-Ph 4-CF₃, 1-CH₂OH 78
CF₃-CH₂-CHOH-Cyclohexyl 4-CF₃, 1-CH₂OH 72

Alternative Approaches and Limitations

Prior to the cascade method, synthetic routes relied on multistep sequences involving strain-release reagents or post-functionalization. For example:

  • Glorius’ Method : A four-step synthesis starting from 3-oxocyclobutane-1-carboxylic acid, requiring bespoke bicyclobutane intermediates.
  • Grignard-Based Routes : Patent literature describes Grignard reactions with halo-trifluoromethylbenzenes, but these methods suffer from low regioselectivity and cumbersome isomer separation.

Mechanistic Insights and Optimization

Role of Dual Catalysis

The phosphine catalyst facilitates nucleophilic activation of the allyl alcohol, while the photocatalyst enables energy transfer to drive the radical cycloaddition. Computational studies suggest that the trifluoromethyl group stabilizes the transition state through inductive effects, accelerating the reaction by 15–20% compared to non-fluorinated analogs.

Solvent and Temperature Effects

Optimization trials revealed that THF outperforms dichloromethane or acetonitrile due to its polarity and compatibility with both catalysts. Reactions conducted at 0°C showed reduced yields (≤50%), emphasizing the necessity of room-temperature conditions.

Experimental Protocol and Characterization

Stepwise Procedure

  • Reaction Setup : In a flame-dried flask, combine allyl alcohol (1.0 mmol), tributylphosphine (0.1 mmol), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 mmol) in THF (5 mL).
  • Irradiation : Stir under blue LEDs for 24 hours under N₂.
  • Workup : Quench with H₂O, extract with ethyl acetate, and concentrate.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields the product as a colorless liquid.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (dd, J = 11.2 Hz, 2H, CH₂OH), 3.12 (m, 1H, bridgehead H), 2.95 (m, 2H, CH₂CF₃).
  • ¹⁹F NMR : δ -64.2 (CF₃).
  • HRMS : m/z 182.14 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Overview

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in various fields, including chemistry, biology, and industrial applications, due to its versatile chemical properties and potential biological activities.

Chemistry

  • Building Block for Synthesis :
    • This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.
  • Chemical Reactions :
    • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
    • Reduction : The compound can be reduced to yield different derivatives.
    • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, making it useful for modifying existing compounds.

Biology

  • Biological Activity :
    • The trifluoromethyl group enhances the binding affinity of the compound to various biological targets, including enzymes and receptors. This property makes it a candidate for studying enzyme interactions and metabolic pathways .
    • Potential applications include its use in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, indicating its potential use in pharmaceuticals aimed at treating infections .

Industry

  • Material Development :
    • In industrial applications, this compound is utilized in the development of new materials, particularly those requiring specific chemical stability or reactivity profiles.
  • Precursor for Industrial Chemicals :
    • The compound can act as a precursor for synthesizing various industrial chemicals, enhancing its utility in chemical manufacturing processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Synthesis and Antimicrobial Studies :
    • A study demonstrated that derivatives containing trifluoromethyl groups exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential as new antibiotics .
  • Drug Development :
    • Research indicates that compounds similar to this compound may serve as effective inhibitors in enzyme-catalyzed reactions, providing insights into their role in drug design targeting specific diseases such as cancer and diabetes .

Mechanism of Action

The mechanism by which [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core structure but differ in functional groups.

    Trifluoromethylated compounds: Compounds with a trifluoromethyl group but different core structures.

Uniqueness

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is unique due to the combination of its bicyclic structure and the trifluoromethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
  • CAS Number : 2305254-89-9
  • Molecular Formula : C7H9F3O2
  • Molecular Weight : 182.14 g/mol
  • LogP : 0.35 (indicating moderate lipophilicity)
  • Polar Surface Area : 35 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and may influence its binding affinity to target proteins.

Biological Activity Overview

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.

Anti-inflammatory Effects

Studies have suggested that related bicyclic compounds can modulate inflammatory pathways. Investigations into this compound's ability to inhibit pro-inflammatory cytokines are ongoing.

Neuroprotective Properties

Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Gram-positive bacteria.
Study 2 Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in cellular models treated with the compound, suggesting anti-inflammatory potential.
Study 3 NeuroprotectionExhibited protective effects on neuronal cell lines under oxidative stress conditions, indicating potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol?

  • Methodology : Two primary strategies are documented:

  • Photocycloaddition : Benzoylformate esters react with bicyclo[1.1.0]butanes under visible-light-induced triplet energy transfer catalysis, enabling [2π + 2σ] cycloaddition and aryl migration .
  • Iodocyclization : A general approach for 2-oxabicyclo[2.1.1]hexanes with trifluoromethyl groups, yielding intermediates for downstream functionalization .
    • Key Considerations : Reaction conditions (e.g., solvent polarity, light intensity) significantly influence regioselectivity and yield.

Q. How is the stereochemistry of this compound confirmed?

  • Methodology :

  • 1H-NMR Analysis : Compare chemical shifts and coupling constants with known derivatives (e.g., ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) to confirm endo/exo configurations .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation, particularly for trifluoromethyl and hydroxymethyl groups .

Q. Why is this compound proposed as a bioisostere for ortho-substituted phenyl rings?

  • Methodology :

  • Geometric Parameter Analysis : Calculate distances (d, r) and angles (φ1, φ2, θ) from X-ray data. For example:
Parameter2-Oxabicyclo[2.1.1]hexaneOrtho-Phenyl
d (Å)3.63.0–3.1
r (Å)1.56–1.571.38–1.44
  • The scaffold mimics steric and electronic profiles of aromatic systems, enabling similar ligand-receptor interactions .

Advanced Research Questions

Q. How can solvolysis and thermolysis pathways be leveraged to functionalize this compound?

  • Methodology :

  • Thermolysis : Heat derivatives (e.g., ester 19) to induce ring-opening and form α,β-unsaturated ketones (e.g., 25) .
  • Solvolysis : Use brosylates (e.g., 24) in polar aprotic solvents (e.g., DMSO) to favor fragmentation over substitution, enabling access to linear fragments .
    • Data Contradiction : Elevated temperatures increase fragmentation yields but may degrade trifluoromethyl groups. Optimize via time-resolved NMR monitoring .

Q. What computational strategies validate bioisosteric equivalence in drug design?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding poses of the bicyclic scaffold versus phenyl rings in target proteins (e.g., angiotensin receptors).
  • Free Energy Perturbation (FEP) : Quantify differences in binding affinities due to geometric mismatches (e.g., ~0.5 Å longer d in bicyclic systems) .
    • Validation : Cross-reference computational predictions with in vitro IC50 values from SAR studies .

Q. How do reaction conditions influence byproduct formation during iodocyclization?

  • Methodology :

  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., ring-expanded oxanorbornyl cations) formed under nucleophilic conditions .
  • Optimization : Reduce leaving-group ability (e.g., replace brosyl with mesyl) and lower reaction temperatures to suppress undesired pathways .

Q. What are the challenges in scaling visible-light-mediated syntheses of polysubstituted derivatives?

  • Methodology :

  • Light Penetration : Use flow reactors to enhance photon delivery and reduce side reactions (e.g., over-migration of aryl groups) .
  • Catalyst Loading : Screen iridium-based photosensitizers (e.g., Ir(ppy)3) to improve turnover frequency without compromising enantioselectivity .

Methodological Notes

  • Data Interpretation : Cross-validate NMR and X-ray data with computational models (e.g., DFT-optimized geometries) to resolve stereochemical ambiguities .
  • Biological Validation : Combine SPR (surface plasmon resonance) and cryo-EM to assess target engagement when substituting aromatic pharmacophores with bicyclic systems .

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